Phosphorothioic acid
Overview
Description
Phosphorothioic acid is a conjugate acid of a thiophosphate . It is a tautomer of a phosphorothioic O,O,S-acid .
Synthesis Analysis
Phosphorothioates can be synthesized by the direct and rapid conversion of primary and secondary alcohols to the corresponding phosphorothiolates . This method uses a coupling agent, the iminium salt prepared from N, N -dimethylthioformamide and Meerwein’s salt .Molecular Structure Analysis
The molecular formula of Phosphorothioic acid is H3O3PS . The IUPAC name is trihydroxy (sulfanylidene)-λ 5 -phosphane . The InChIKey is RYYWUUFWQRZTIU-UHFFFAOYSA-N .Chemical Reactions Analysis
Phosphorothioates have been used as intermediates in synthetic organic chemistry . They have been used as a protecting group during the synthesis of modified oligonucleotides . Other synthetic applications include serving as a convenient precursor for the construction of diverse classes of organophosphorus compounds .Physical And Chemical Properties Analysis
Phosphorothioic acid has a molecular weight of 114.06 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Exact Mass is 113.95405212 g/mol .Scientific Research Applications
Therapeutic Oligonucleotides : Phosphorothioates are crucial in oligonucleotide therapeutic applications, offering resistance to nuclease degradation and enhancing cellular uptake and bioavailability. They are predominantly used in antisense methodologies targeting various RNAs including mRNA, microRNAs, and long noncoding RNAs (Eckstein, 2014).
Metal Binding and Biosensing : Phosphorothioate nucleic acids are used for probing metal binding in ribozymes and for biosensing applications. They are crucial in attaching DNA to surfaces and nanomaterials containing thiophilic metals like gold, silver, and cadmium (Saran, Huang, & Liu, 2021).
Pharmacology and Toxicology : Phosphorothioate compounds, like parathion, are metabolized by human liver enzymes, with significant involvement of cytochrome P450 isoforms. This has implications in pharmacology and toxicology (Mutch et al., 2003).
Cellular Uptake and Trafficking : The uptake and intracellular distribution of phosphorothioate antisense oligonucleotides are mediated by protein interactions, which are crucial for their therapeutic potency (Crooke et al., 2017).
Molecular Biology Applications : Phosphorothioate analogues of nucleoside triphosphates are used in molecular biology for site-directed mutagenesis and DNA sequencing due to their stability against nuclease degradation and favorable chemical properties (Eckstein & Gish, 1989).
Radiation Protection : Phosphorothioate agents, such as WR-compounds, are explored for their potential in radioprotection, particularly in clinical settings for cancer patients undergoing therapy (Weiss, 1997).
Pesticide Detoxification : Electrochemical detoxification of phosphorothioate pesticides is a promising method for addressing environmental pollution caused by these compounds (Vlyssides et al., 2005).
Safety And Hazards
Future Directions
Recent developments in the stereoselective preparation of P-chiral phosphorothioate diesters have provided a superior entry to S-aryl phosphorothioates in a stereopure form . This has led to a renewed interest in alkali metal sources of H2P, which are proving to be useful synthons for chemistry across the periodic table .
properties
IUPAC Name |
trihydroxy(sulfanylidene)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYWUUFWQRZTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=S)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-88-9 (tri-hydrochloride salt) | |
Record name | Thiophosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8074948 | |
Record name | Phosphorothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorothioic acid | |
CAS RN |
13598-51-1 | |
Record name | Thiophosphoric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13598-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHOSPHOROTHIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYM4M7EWCW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.